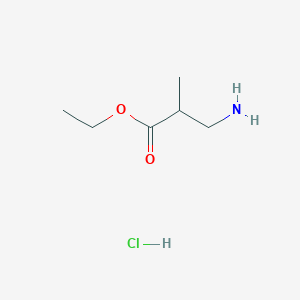

Ethyl 3-amino-2-methylpropanoate hydrochloride

Description

Ethyl 3-amino-2-methylpropanoate hydrochloride is a synthetic organic compound with a molecular formula of C₆H₁₃NO₂·HCl (calculated by combining the base compound, Ethyl 3-amino-2-methylpropanoate [C₆H₁₃NO₂, CAS 22560-81-2 , with hydrochloric acid). This compound features an ethyl ester group, a methyl-substituted propanoate backbone, and a protonated amino group stabilized by a chloride counterion.

Properties

IUPAC Name |

ethyl 3-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJMQKNQRBCBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187886-03-9 | |

| Record name | ethyl 3-amino-2-methylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Esterification

The carboxylic acid group of 3-amino-2-methylpropanoic acid reacts with ethanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is commonly used due to its dual role as a catalyst and dehydrating agent. A representative protocol involves:

Reagents :

- 3-Amino-2-methylpropanoic acid (1 equiv)

- Ethanol (10–20 equiv)

- Thionyl chloride (1.2–1.5 equiv)

Conditions :

Mechanistic Insight :

Thionyl chloride protonates the carboxylic acid, forming an acylium ion that reacts with ethanol to yield the ester. Excess ethanol shifts equilibrium toward ester formation, while SOCl₂ removal minimizes side reactions.

Alternative Catalysts

Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are viable catalysts but require higher temperatures (reflux at 70–80°C) and longer reaction times (24–48 hours). These methods are less favored due to lower yields (70–75%) and challenges in catalyst removal.

Hydrochloride Salt Formation

The free base ethyl 3-amino-2-methylpropanoate is converted to its hydrochloride salt to enhance stability and solubility.

Direct Salt Formation

Reagents :

- Gaseous HCl or concentrated HCl (37%)

- Ethyl 3-amino-2-methylpropanoate (1 equiv)

Procedure :

In Situ Salt Formation

In industrial settings, HCl is introduced during esterification to streamline the process:

- Esterification : Conducted with ethanol and SOCl₂ as above.

- Neutralization : Omitted; instead, excess HCl is added post-esterification to directly precipitate the hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to improve efficiency:

Continuous Flow Esterification

Biocatalytic Approaches

Recent patents describe enzymatic esterification using lipases (e.g., Candida antarctica Lipase B):

- Substrates : 3-Amino-2-methylpropanoic acid + ethyl acetate.

- Conditions :

- Benefits : Avoids corrosive acids and simplifies purification.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature | Time (h) | Yield | Purity | Scalability |

|---|---|---|---|---|---|---|

| Batch (SOCl₂) | Thionyl chloride | 0°C → RT | 6–12 | 85–90% | >95% | Moderate |

| Batch (H₂SO₄) | Sulfuric acid | Reflux (70°C) | 24–48 | 70–75% | 90–92% | Low |

| Continuous Flow (SOCl₂) | Thionyl chloride | 50°C | 0.5–1 | 92–94% | >98% | High |

| Biocatalytic (Lipase B) | Enzymatic | 40°C | 24 | 88% | 97% | Moderate |

Key Observations :

- Thionyl chloride-based methods dominate due to high efficiency and shorter reaction times.

- Continuous flow systems outperform batch reactors in yield and purity, making them ideal for industrial production.

- Biocatalytic routes offer environmental benefits but require costly enzymes and longer durations.

Optimization Strategies

Solvent Selection

Catalyst Recycling

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in ethyl 3-amino-2-methylpropanoate hydrochloride undergoes oxidation to form carbonyl derivatives. For example:

-

Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

-

Product : Ethyl 3-amino-2-oxo-2-methylpropanoate.

-

Conditions : Room temperature, 6–8 hours.

This reaction is critical for synthesizing α-keto esters, which serve as intermediates in peptide synthesis.

Nucleophilic Substitution Reactions

The amino group participates in substitution reactions with electrophilic agents:

-

Reagent : Acetic anhydride.

-

Product : Ethyl 3-acetamido-2-methylpropanoate hydrochloride.

-

Conditions : Reflux in dry dichloromethane for 3–4 hours.

The reaction mechanism involves the nucleophilic attack of the amino group on the acylating agent, forming an amide bond.

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product |

|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 3-Amino-2-methylpropanoic acid |

| Basic hydrolysis | 2M NaOH, ethanol | Sodium 3-amino-2-methylpropanoate |

Hydrolysis is reversible under acidic conditions but irreversible in basic media due to salt formation.

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

-

Acylation : Benzoyl chloride forms ethyl 3-benzamido-2-methylpropanoate.

-

Alkylation : Methyl iodide yields ethyl 3-(methylamino)-2-methylpropanoate.

These reactions modify the compound’s solubility and pharmacological properties.

Interaction with Biomolecules

In biochemical contexts, the compound acts as a substrate or inhibitor for enzymes:

-

Mechanism : Competes with endogenous amino acid derivatives for enzyme binding sites.

-

Example : Inhibits transaminases involved in glutamate metabolism .

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

Ethyl 3-amino-2-methylpropanoate hydrochloride serves as a building block in organic chemistry. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations such as oxidation, reduction, and substitution reactions, making it versatile in synthetic pathways.

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity positions it as a valuable tool in biochemical assays. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways and cellular processes .

Therapeutic Research

This compound is being investigated for its potential therapeutic properties. Preliminary studies indicate that it may exhibit antiproliferative activity against certain cancer cell lines, suggesting its role in cancer research. Additionally, its interactions with cellular signaling pathways could lead to novel therapeutic applications in treating metabolic disorders.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. In vitro studies revealed that treatment with this compound led to reduced cell viability and induced apoptosis in specific cancer types. These findings highlight its potential as a lead compound in cancer drug development.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has been shown to modulate the activity of key metabolic enzymes. For example, studies indicate that it can inhibit certain proteases involved in cancer progression, providing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Ethyl 3-amino-2-methylpropanoate hydrochloride and its analogs:

Structural and Functional Insights

Steric Effects: The tert-butyl analog (C₈H₁₈ClNO₂) exhibits greater steric hindrance due to its bulky ester group, making it less reactive in sterically sensitive reactions compared to the ethyl-substituted target compound . Geminal dimethyl substitution (C₇H₁₆ClNO₂) further reduces accessibility to the amino group, limiting its utility in reactions requiring nucleophilic attack .

Electronic Effects: The trifluoropropyl derivative (C₉H₁₅ClF₃NO₂) introduces strong electron-withdrawing fluorine atoms, which could enhance stability against metabolic degradation in drug candidates .

Biological Relevance: Methyl esters (e.g., C₅H₁₂ClNO₂) are often used as prodrugs due to their susceptibility to esterase-mediated hydrolysis, enabling controlled release of active metabolites . The ethylamino variant (C₆H₁₄ClNO₂) may exhibit altered interactions with biological targets due to its secondary amine structure, affecting receptor binding .

Biological Activity

Ethyl 3-amino-2-methylpropanoate hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound can be attributed to its interactions with various cellular components. The compound is known to modulate cell signaling pathways, gene expression, and metabolic processes. It potentially acts as a substrate or inhibitor for specific enzymes, thereby influencing metabolic pathways and cellular functions.

Key Mechanisms:

- Binding Interactions : The compound binds to enzymes, proteins, or nucleic acids, affecting their structure and function.

- Cell Signaling Modulation : It influences signaling pathways that regulate cell growth, differentiation, and apoptosis.

- Pharmacokinetics : Understanding the bioavailability of this compound is crucial for determining its therapeutic potential.

This compound participates in several biochemical reactions. It can affect enzyme activity and metabolic flux through its interactions with biomolecules. Notably, the compound has been shown to exhibit varying effects depending on dosage levels in animal models, highlighting the importance of dosage optimization in therapeutic applications.

Table 1: Summary of Biological Effects

Research Findings

Recent studies have demonstrated the compound's potential in various applications:

- Antimicrobial Activity : this compound has shown effectiveness against certain Gram-positive bacteria, indicating its potential as an antimicrobial agent .

- Cytotoxic Effects : In laboratory settings, the compound exhibited cytotoxicity towards cancer cell lines at specific concentrations, suggesting its potential as an anticancer agent .

- Enzyme Inhibition Studies : Research indicates that the compound can inhibit key enzymes involved in metabolic pathways, providing insights into its role as a therapeutic agent.

Case Studies

Several case studies highlight the biological activity of this compound:

- A study investigating its effects on HCT-116 cancer cells revealed significant inhibitory action with an IC50 value comparable to standard chemotherapeutic agents .

- Another study assessed its antimicrobial properties against Staphylococcus aureus and found promising results with minimal inhibitory concentration (MIC) values indicating effective antibacterial activity .

Q & A

Q. How to design stability studies under accelerated degradation conditions?

- Methodology : Expose samples to 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC. Identify hydrolytic products (e.g., free amino acids) and quantify using calibration curves. For photostability, use UV light (320–400 nm) and assess changes in NMR/IR profiles .

Notes

- Contradictions : While and report near-quantitative yields, variations in solvent choice (dioxane vs. ethanol) may affect scalability.

- Advanced Synthesis : Enantiomeric purity requires chiral chromatography or asymmetric catalysis, as racemization occurs under acidic conditions .

- Safety : Always cross-reference OSHA and IARC guidelines for handling hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.